molecular formula C17H26N2O2Si B14800689 2H-Indazole, 5-[(1-methylcyclopropyl)oxy]-2-[[2-(trimethylsilyl)ethoxy]methyl]-

2H-Indazole, 5-[(1-methylcyclopropyl)oxy]-2-[[2-(trimethylsilyl)ethoxy]methyl]-

Cat. No.: B14800689
M. Wt: 318.5 g/mol
InChI Key: QSJCZMCHNYZKSJ-UHFFFAOYSA-N
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Description

2H-Indazole, 5-[(1-methylcyclopropyl)oxy]-2-[[2-(trimethylsilyl)ethoxy]methyl]- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indazole derivatives typically involves the formation of the indazole core followed by the introduction of specific substituents. Common synthetic routes include:

    Transition Metal-Catalyzed Reactions: These reactions often use catalysts such as copper or palladium to facilitate the formation of the indazole ring.

    Reductive Cyclization Reactions: These reactions involve the reduction of nitro or azide precursors to form the indazole ring.

    One-Pot Multi-Component Reactions: These reactions combine multiple reactants in a single step to form the desired indazole derivative.

Industrial Production Methods

Industrial production methods for 2H-Indazole derivatives often involve scalable and efficient synthetic routes. These methods may include:

Chemical Reactions Analysis

Types of Reactions

2H-Indazole derivatives can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the functional groups on the indazole ring, often using reagents like hydrogen peroxide or oxygen.

    Reduction: Reductive reactions can reduce nitro or azide groups to amines, using reagents such as sodium borohydride or hydrogen gas.

    Substitution: Substitution reactions can introduce new substituents onto the indazole ring, often using halogenated precursors and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reduction: Sodium borohydride, hydrogen gas, and other reducing agents.

    Substitution: Halogenated precursors, nucleophiles, and appropriate catalysts (e.g., palladium or copper).

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation of a methyl group on the indazole ring may yield a carboxylic acid derivative, while reduction of a nitro group may yield an amine derivative.

Scientific Research Applications

2H-Indazole derivatives have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-Indazole derivatives depends on their specific structure and target. Generally, these compounds can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The interaction often involves binding to the active site of the target, leading to inhibition or modulation of its activity. For example, some indazole derivatives act as selective inhibitors of phosphoinositide 3-kinase δ, a key enzyme involved in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Indazole, 5-[(1-methylcyclopropyl)oxy]-2-[[2-(trimethylsilyl)ethoxy]methyl]- is unique due to its specific substituents, which may confer distinct chemical properties and biological activities. The presence of the 1-methylcyclopropyl and trimethylsilyl-ethoxy groups can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H26N2O2Si

Molecular Weight

318.5 g/mol

IUPAC Name

trimethyl-[2-[[5-(1-methylcyclopropyl)oxyindazol-2-yl]methoxy]ethyl]silane

InChI

InChI=1S/C17H26N2O2Si/c1-17(7-8-17)21-15-5-6-16-14(11-15)12-19(18-16)13-20-9-10-22(2,3)4/h5-6,11-12H,7-10,13H2,1-4H3

InChI Key

QSJCZMCHNYZKSJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)OC2=CC3=CN(N=C3C=C2)COCC[Si](C)(C)C

Origin of Product

United States

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